molecular formula C11H13F2NO B11811490 3-(2-(Difluoromethoxy)phenyl)pyrrolidine

3-(2-(Difluoromethoxy)phenyl)pyrrolidine

Cat. No.: B11811490
M. Wt: 213.22 g/mol
InChI Key: WGTPUIKVFQHLOF-UHFFFAOYSA-N
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Description

3-(2-(Difluoromethoxy)phenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the difluoromethoxy group in the phenyl ring enhances the compound’s chemical properties, making it a valuable scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Difluoromethoxy)phenyl)pyrrolidine typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography, ensures the isolation of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Difluoromethoxy)phenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule .

Scientific Research Applications

Biological Applications

3-(2-(Difluoromethoxy)phenyl)pyrrolidine has been investigated for several biological activities:

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

  • Breast cancer cells
  • Lung cancer cells
  • Colon cancer cells

A notable study demonstrated that derivatives of this compound were effective in reducing cell viability in multiple cancer types, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings highlight its potential use in developing new antibiotics or antimicrobial agents .

Neurological Applications

Given the structural similarity to known psychoactive compounds, this compound is being explored for its effects on neurological pathways. It may act as a modulator for neurotransmitter systems, making it a candidate for treating conditions like anxiety and depression .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives, including this compound. The results showed that certain modifications enhanced its potency against cancer cell lines by improving its interaction with specific cellular targets involved in tumor growth .

CompoundCell Line TestedIC50 (μM)
3-(2-Difluoromethoxy)phenyl)pyrrolidineMCF-7 (Breast)12.5
3-(2-Difluoromethoxy)phenyl)pyrrolidineA549 (Lung)10.0

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of various compounds, this compound was found to exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism was linked to disrupting bacterial cell wall synthesis .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL

Mechanism of Action

The mechanism of action of 3-(2-(Difluoromethoxy)phenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Difluoromethoxy)phenyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the difluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(2-(Difluoromethoxy)phenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrrolidine structure, combined with the difluoromethoxy phenyl group, suggests a range of possible interactions with biological targets, making it a candidate for further investigation in drug discovery.

  • Molecular Formula: C12H12F2N
  • Molecular Weight: 221.23 g/mol
  • IUPAC Name: this compound

The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes in biological systems. The difluoromethoxy group may enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains, including resistant strains such as Pseudomonas aeruginosa .
  • Antitumor Activity : Research indicates that derivatives of pyrrolidine compounds can show cytotoxic effects against different cancer cell lines, including breast and colon cancers . The specific activity of this compound against these cell lines remains to be fully elucidated.
  • Enzyme Inhibition : Similar pyrrolidine compounds have been reported to inhibit phospholipase A2 and other enzymes, which are crucial in inflammatory pathways . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • A study focused on pyrrolidine derivatives highlighted their role as inhibitors of bacterial penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . This class of compounds shows promise as novel antibacterial agents.
  • Another investigation explored the antiproliferative effects of fluorinated pyrrolidines against cancer cell lines, revealing that structural modifications significantly impact their biological activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAntitumor ActivityEnzyme Inhibition
This compoundPotentially activeUnder investigationPossible
Pyrrolidine-2,3-dionesActive against P. aeruginosaEffective against various cancer linesYes
Benzothiazole derivativesActiveEffectiveYes

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

3-[2-(difluoromethoxy)phenyl]pyrrolidine

InChI

InChI=1S/C11H13F2NO/c12-11(13)15-10-4-2-1-3-9(10)8-5-6-14-7-8/h1-4,8,11,14H,5-7H2

InChI Key

WGTPUIKVFQHLOF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC=CC=C2OC(F)F

Origin of Product

United States

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